

Saracatinib Fyn inhibition versus other SFK inhibitors

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Compound Focus: Saracatinib

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Comparison of Saracatinib with Other SFK Inhibitors

Inhibitor Name	Primary Targets (SFK Members)	Key Model / Context	Reported Efficacy / Findings	Selectivity Notes
Saracatinib (AZD0530)	Fyn, Src, Lyn, others [1] [2]	Epilepsy, AUD risk, Prostate Cancer, CRC [1] [2] [3]	Reduces seizures, neuroinflammation, & epileptogenesis; Modulates striatal activity in AUD risk; Limited efficacy in mCRPC trial [1] [2] [3]	Potent SFK inhibitor; Also inhibits OCT2 , antagonizing oxaliplatin uptake in CRC [4].
Dasatinib	Src, Yes, others [5]	Hepatocellular Carcinoma (HCC) [5]	In combo with sorafenib, reduces cell viability, migration & invasion in HCC cell lines [5]	A known pan-SFK inhibitor used in comparison studies [5].
SU6656	Src, Yes, Fyn [6]	Bone Metabolism (Osteoporosis) [6]	Increases bone mass by uncoupling bone formation from resorption in mice [6]	Described as a selective SFK inhibitor with weak activity against Abl

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				and receptor tyrosine kinases [6].
KF-1607	Blk, c-Src, Fyn, Hck, Lck, Lyn, Yes [7]	Diabetic Kidney Disease (DKD) [7]	Attenuates kidney injury, ER stress, inflammation, and fibrosis in diabetic rats [7]	A novel pan-Src kinase inhibitor (SKI) ; Oral availability with reported low toxicity [7].

Key Experimental Data and Protocols

The following details the experimental approaches from which the comparative data above were derived.

Saracatinib (AZD0530)

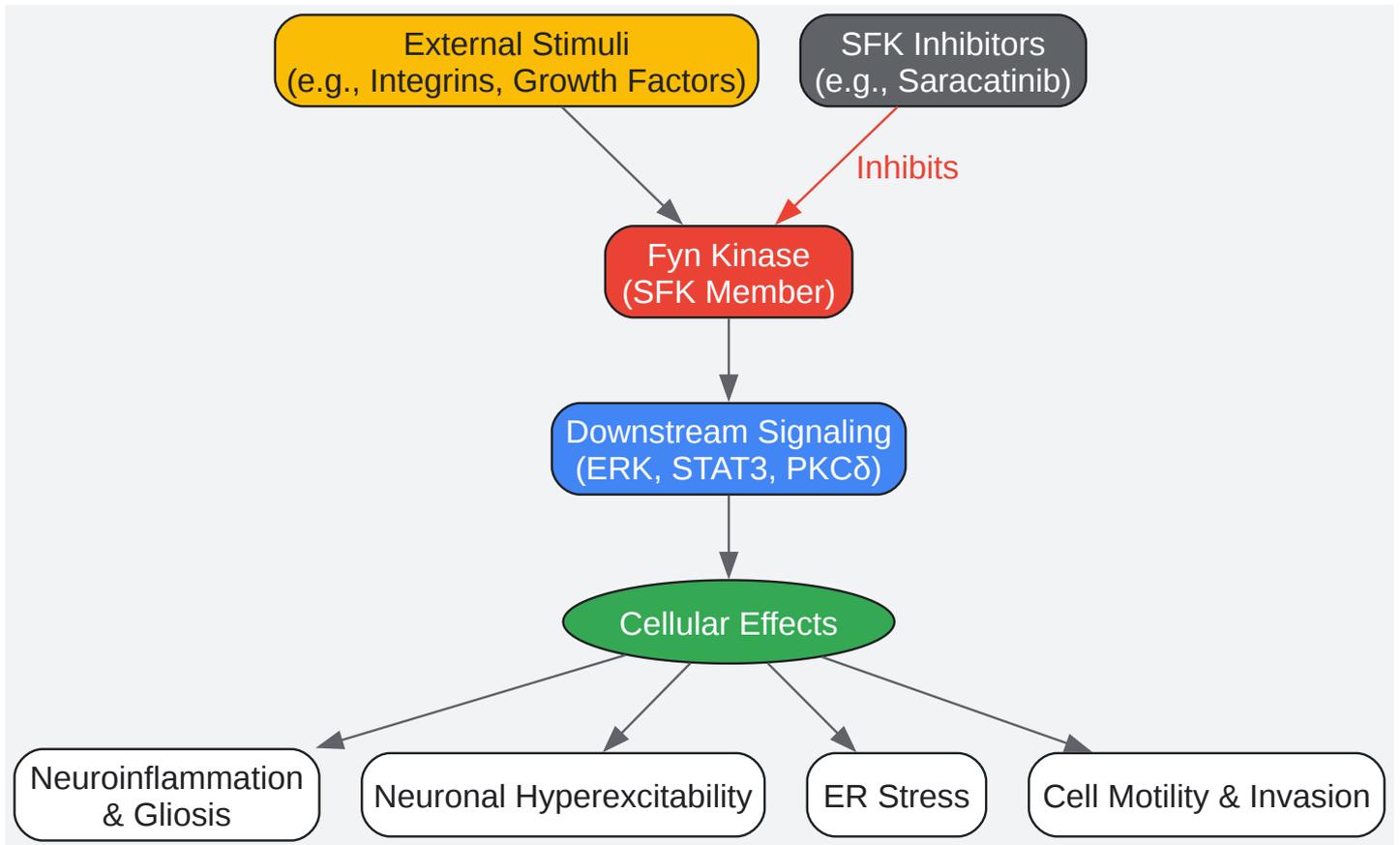
- **In Vivo (Epilepsy)**: In the rat kainic acid (KA) model of temporal lobe epilepsy, **saracatinib** (20-25 mg/kg, oral, daily for 7 days) was administered post-status epilepticus. Assessments included continuous video-EEG monitoring for seizures, immunohistochemistry for neurodegeneration (FJB stain) and gliosis (CD68, S100 β), and multiplex assays for cytokines [1] [8].
- **In Vivo (AUD Risk)**: A single 125 mg dose was administered to human volunteers in a placebo-controlled fMRI study. Brain activity in the ventral striatum was measured during a Monetary Incentive Delay Task [3].
- **In Vitro (Cancer)**: In colorectal cancer (CRC) cell lines (e.g., HCT116), **saracatinib** (typically 1 μ M) was used in combination with oxaliplatin. Efficacy was measured via Sulforhodamine B (SRB) assay for cell population, and platinum concentration was determined by ICP-MS [4].
- **Clinical Trial (mCRPC)**: A randomized discontinuation trial in men with metastatic castration-resistant prostate cancer involved a lead-in phase of **saracatinib** (175 mg daily). Radiographic progression-free survival was the primary endpoint [2].

Other SFK Inhibitors

- **Dasatinib (HCC):** HCC cell lines (HLE, HLF, Huh7, etc.) were treated with dasatinib in combination with sorafenib. Cytotoxicity was measured by MTT assay after 24 hours. Cell migration and invasion were assessed via wound healing and Transwell assays, and gene expression (MMP2, MMP9) was analyzed by RT-qPCR [5].
- **SU6656 (Bone Metabolism):** Female C57BL/6J mice received intraperitoneal injections of SU6656 (25 mg/kg) every other day for 12 weeks. Bone mineral density (BMD) and microarchitecture were analyzed by μ CT. Bone formation and resorption rates were measured histomorphometrically [6].
- **KF-1607 (Diabetic Kidney Disease):** Streptozotocin-induced diabetic rats were treated with KF-1607 (30 mg/kg, oral) for 8 weeks. Kidney function was assessed via serum creatinine and urinary albumin; kidney tissues were analyzed for ER stress and fibrotic markers [7].

Visualizing the Fyn Signaling Pathway and Inhibitor Action

The diagram below illustrates the central role of Fyn kinase in disease-relevant pathways and where SFK inhibitors like **saracatinib** act.



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Key Insights for Researchers

- **Saracatinib's Niche:** **Saracatinib** is distinguished by its **strong central nervous system (CNS) activity**, supported by robust pre-clinical data in neurological and psychiatric models like epilepsy and alcohol use disorder risk [1] [3] [8]. This makes it a valuable tool for researching Fyn's role in CNS pathologies.
- **Consider Combination & Scheduling:** Be aware that **saracatinib** can **antagonize the efficacy of oxaliplatin** in cancer models through an off-target inhibition of the organic cation transporter 2 (OCT2), an effect independent of its SFK inhibition [4]. This is a critical consideration for designing combination therapies.
- **Explore Newer Inhibitors:** Novel inhibitors like **KF-1607** are being developed with a focus on improved profiles, such as oral availability and lower toxicity, showing promising results in non-oncological diseases like diabetic kidney disease [7].

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